molecular formula C13H12N2O3 B14393312 4-Diazonio-5-ethoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate CAS No. 89861-36-9

4-Diazonio-5-ethoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate

Cat. No.: B14393312
CAS No.: 89861-36-9
M. Wt: 244.25 g/mol
InChI Key: PFQZFSNRLVMQJH-UHFFFAOYSA-N
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Description

4-Diazonio-5-ethoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a phenyl group attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diazonio-5-ethoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the corresponding diazonium salt. The ethoxy and phenyl groups are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under controlled conditions. The reaction is typically carried out in a solvent such as water or an alcohol, and the product is isolated through crystallization or extraction techniques.

Chemical Reactions Analysis

Types of Reactions

4-Diazonio-5-ethoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base to facilitate the reaction.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Coupling Reactions: Azo compounds with extended conjugation.

    Reduction Reactions: Amines derived from the reduction of the diazonium group.

Scientific Research Applications

4-Diazonio-5-ethoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Diazonio-5-ethoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo various transformations, including substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Diazonio-5-methoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate
  • 4-Diazonio-5-ethoxy-5-oxo-1-(4-methylphenyl)penta-1,3-dien-3-olate
  • 4-Diazonio-5-ethoxy-5-oxo-1-(4-chlorophenyl)penta-1,3-dien-3-olate

Uniqueness

4-Diazonio-5-ethoxy-5-oxo-1-phenylpenta-1,3-dien-3-olate is unique due to its specific combination of functional groups and its reactivity profile. The presence of the ethoxy group and the phenyl group attached to the conjugated diene system imparts distinct chemical properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

89861-36-9

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

ethyl 2-diazo-3-oxo-5-phenylpent-4-enoate

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(15-14)11(16)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

PFQZFSNRLVMQJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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